REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:8](=[NH:10])[NH2:9])[CH:5]=[CH:6][CH:7]=1.CN(C)[CH:13]=[O:14].[OH2:16]>>[F:1][C:2]1[CH:3]=[C:4]([C:8]2[N:9]=[CH:5][C:4]([C:8]([O:14][CH3:13])=[O:16])=[CH:3][N:10]=2)[CH:5]=[CH:6][CH:7]=1
|
Name
|
compound
|
Quantity
|
63.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)C(N)=N
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After this time the reaction was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered
|
Type
|
WASH
|
Details
|
the residue was washed with water (100 mL x2)
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)C1=NC=C(C=N1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37 g | |
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |